TOP5668: A Technical Guide to a Novel Oral FSHR Allosteric Agonist
TOP5668: A Technical Guide to a Novel Oral FSHR Allosteric Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of TOP5668, a small molecule being investigated for its potential in reproductive medicine. It details the compound's mechanism of action, presents key preclinical data, and outlines the experimental protocols used for its characterization.
Introduction
TOP5668 is an orally active, small molecule that functions as a highly selective, allosteric agonist for the Follicle-Stimulating Hormone Receptor (FSHR).[1][2][3][4][5] Developed as a potential alternative to injectable recombinant human FSH (rec-hFSH), TOP5668 offers a more convenient treatment modality for female infertility, including applications in ovulation induction and controlled ovarian stimulation for in-vitro fertilization (IVF).[2][4][6][7] Its unique mechanism of action and selective activity distinguish it from both the endogenous ligand and other synthetic modulators.[2][3][4]
Mechanism of Action
The Follicle-Stimulating Hormone Receptor is a G-protein coupled receptor (GPCR) crucial for reproduction.[8][9] The endogenous ligand, FSH, binds to the large extracellular domain of the receptor. In contrast, TOP5668 is an allosteric agonist, meaning it binds to a distinct site located within the transmembrane domain of the FSHR.[5][6]
Upon binding, TOP5668 stabilizes an active conformation of the receptor, initiating intracellular signaling. The primary pathway activated by the FSHR is the Gαs-adenylyl cyclase cascade, which leads to an increase in intracellular cyclic AMP (cAMP).[2][4][8][9] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the CREB transcription factor, to promote the expression of genes essential for follicular development (folliculogenesis) and steroidogenesis, such as estradiol (B170435) production in granulosa cells.[2][4][10]
Unlike the related compound TOP5300, which exhibits mixed agonism at both the FSHR and the Luteinizing Hormone/Choriogonadotropin Receptor (LH/CGR), TOP5668 demonstrates sole and selective agonist activity at the FSHR.[2][3][4][5]
Preclinical Efficacy and Potency
TOP5668 has been evaluated in several preclinical models to determine its biological activity and potency. The compound consistently mimics the activity of rec-hFSH, leading to folliculogenesis and superovulation in rodent models.[2][3][4]
Quantitative analysis in cell-based assays demonstrates TOP5668's potent and selective agonism. Key findings are summarized below.
| Cell Type | Species | Assay Endpoint | TOP5668 EC₅₀ | Comparator (TOP5300) EC₅₀ | Notes |
| Human Granulosa-Lutein Cells | Human | 17β-Estradiol Production | 15 nM[10] | 474 nM[10] | TOP5668 is ~30-fold more potent than TOP5300.[10] |
| Rat Granulosa Cells | Rat | Estradiol Production | - | - | TOP5668 was 5-fold more potent than TOP5300.[10] |
| CHO-FSHR | Hamster | cAMP Production | - | - | Exhibited sole FSHR agonist activity.[2][3][4] |
| CHO-LH/CGR | Hamster | cAMP Production | No Activity | Active | Confirms selectivity for FSHR over LH/CGR.[2][3][4] |
| CHO-TSHR | Hamster | cAMP Production | No Activity | No Activity | Confirms selectivity over TSHR.[2][3][4] |
Table 1: Summary of In Vitro Quantitative Data for TOP5668.
In pooled human granulosa cells, TOP5668 was found to be 10-fold more potent than its counterpart, TOP5300.[4][11][12] Furthermore, both TOP5668 and TOP5300 achieved a substantially greater maximal estradiol response compared to rec-hFSH.[10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used in the preclinical evaluation of TOP5668.
This assay is designed to assess the specific activity and selectivity of compounds on gonadotropin receptors.
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Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected to express either the human FSH receptor (CHO-FSHR), LH/CG receptor (CHO-LH/CGR), or Thyroid Stimulating Hormone receptor (CHO-TSHR) are used.[2][4]
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Protocol:
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Cells are seeded into multi-well plates and cultured to sub-confluence.
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The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Cells are treated with a dilution series of TOP5668 or control compounds. To assess allosteric agonism, compounds are often tested in the presence of a low, fixed concentration (e.g., EC₂₀) of the respective recombinant hormone (rec-hFSH, hCG, or TSH).[2]
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Following an incubation period, cells are lysed.
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The intracellular cAMP concentration in the lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
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Data are normalized and fitted to a four-parameter logistic equation to determine EC₅₀ values.
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This protocol provides a translational assessment of a compound's ability to stimulate steroidogenesis in a disease-relevant cell type.
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Cell Source: Human granulosa-lutein cells are obtained from follicular aspirates of consenting patients undergoing IVF cycles.[2][8][10]
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Protocol:
-
Follicular aspirates are processed to isolate granulosa cells. To ensure sufficient cell numbers, cells from multiple patients may be pooled.[2][10]
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Cells are cultured for approximately one week to allow them to recover and regain responsiveness to gonadotropins.[2][3][8]
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After the recovery period, cells are challenged with a concentration gradient of TOP5668, rec-hFSH (as a positive control), or vehicle.
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The cells are incubated for a defined period (e.g., 48-72 hours) to allow for steroid production.
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The culture supernatant is collected, and the concentration of 17β-estradiol is measured using a validated immunoassay (e.g., ELISA or RIA).
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Results are plotted as estradiol concentration versus compound concentration to determine potency (EC₅₀) and maximal efficacy (Eₘₐₓ).
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This animal model is used to confirm that in vitro activity translates to a physiological response.
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Model: Immature female rats (e.g., 21-25 days old) are used as they have not yet begun their natural estrous cycles, providing a low-gonadotropin environment.
-
Protocol:
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Animals are administered TOP5668 orally once daily for several consecutive days.
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Control groups receive vehicle or a daily injection of rec-hFSH.
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At the end of the treatment period, animals are euthanized.
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Ovaries are collected, weighed, and processed for histological analysis to assess follicular development (e.g., counting follicles at different stages of maturation).
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In some studies, superovulation is induced by administering hCG prior to study termination, and the number of ovulated oocytes is quantified.[2][3][4]
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. femtechinsider.com [femtechinsider.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism | Semantic Scholar [semanticscholar.org]
- 12. ogsos.com [ogsos.com]
